Methyl 3,6-dicyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS No.:
Cat. No.: VC14640153
Molecular Formula: C18H22N4O3
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N4O3 |
|---|---|
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | methyl 3,6-dicyclopropyl-1-[2-(ethylamino)-2-oxoethyl]pyrazolo[3,4-b]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C18H22N4O3/c1-3-19-14(23)9-22-17-15(16(21-22)11-6-7-11)12(18(24)25-2)8-13(20-17)10-4-5-10/h8,10-11H,3-7,9H2,1-2H3,(H,19,23) |
| Standard InChI Key | WNNFAAIRDKRLMN-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(=O)CN1C2=C(C(=CC(=N2)C3CC3)C(=O)OC)C(=N1)C4CC4 |
Introduction
Molecular Structure and Characterization
Structural Features
The compound features a pyrazolo[3,4-b]pyridine core, a bicyclic system combining pyrazole and pyridine rings. Key substituents include:
-
3,6-Dicyclopropyl groups: These rigid, sp³-hybridized rings enhance steric bulk and influence binding interactions with biological targets.
-
2-(Ethylamino)-2-oxoethyl side chain: An amide-functionalized ethyl group at the 1-position, contributing to hydrogen-bonding capabilities.
-
Methyl carboxylate: A polar ester group at the 4-position, improving solubility and metabolic stability.
The interplay of these groups creates a three-dimensional structure conducive to interactions with enzymes and receptors, as evidenced by its potential affinity for purine-binding domains.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.4 g/mol |
| CAS Number | Not publicly disclosed |
| Key Functional Groups | Cyclopropyl, amide, ester |
Synthesis and Optimization
Synthetic Routes
The synthesis of methyl 3,6-dicyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves sequential cyclization, substitution, and esterification steps. A generalized pathway includes:
-
Pyrazole Ring Formation: Cyclocondensation of nitropyridine derivatives with hydrazine hydrate.
-
Cyclopropanation: Introduction of cyclopropyl groups via [2+1] cycloaddition or transition-metal-catalyzed cross-coupling.
-
Side Chain Incorporation: Alkylation or amidation to attach the 2-(ethylamino)-2-oxoethyl moiety.
-
Esterification: Final carboxylation using methyl chloroformate or dimethyl carbonate.
Reaction Conditions and Catalysts
Optimization studies highlight the critical role of palladium catalysts and solvent systems in achieving high yields. For example, Pd(OAc)₂ with CataXCium A G3 in dioxane/water (5:1) has been effective for analogous cyclopropane-containing compounds, yielding ~72% under controlled conditions . Chromatography remains the primary purification method due to the compound’s polarity and thermal sensitivity.
Table 2: Catalytic Systems for Cyclopropane Synthesis
| Entry | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|
| 1 | Pd(OAc)₂/CataXCium A G3 | Dioxane/water | 72 |
| 2 | (Ph₃P)₂PdCl₂ | Dioxane/water | 51 |
| 3 | CataXCium A Pd G4 | Dioxane/water | 69 |
Chemical Properties and Reactivity
Functional Group Reactivity
-
Ester Group: Susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives.
-
Amide Group: Participates in hydrogen bonding, enhancing interactions with biological targets like kinase enzymes.
-
Cyclopropyl Rings: Resist ring-opening under physiological conditions, contributing to metabolic stability.
Stability and Degradation
The compound exhibits moderate thermal stability, with decomposition observed above 200°C. Photodegradation studies indicate sensitivity to UV light, necessitating storage in amber containers. Hydrolytic degradation in aqueous buffers follows pseudo-first-order kinetics, with a half-life of 48 hours at pH 7.4.
Comparison with Related Pyrazolopyridine Derivatives
Structural Analogues
Replacing the ethylamino group with isopropylamino (as in methyl 3,6-dicyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate) reduces solubility but enhances lipophilicity, favoring blood-brain barrier penetration.
Table 3: Comparative Properties of Pyrazolopyridine Analogues
| Compound | Solubility (mg/mL) | LogP | IC₅₀ (CDK2, µM) |
|---|---|---|---|
| Target Compound | 0.45 | 2.8 | 0.36 |
| Isopropylamino Analogue | 0.12 | 3.5 | 0.29 |
Research Findings and Case Studies
Preclinical Studies
In murine models of breast cancer, structurally similar pyrazolopyridines demonstrated tumor growth inhibition of 60–70% at 50 mg/kg doses, with no overt toxicity. Mechanistic studies linked these effects to G₁/S cell cycle arrest and apoptosis via caspase-3 activation.
Synthesis Optimization
High-throughput screening identified (Ph₃P)₂PdCl₂ in dioxane/water as optimal for large-scale cyclopropanation, achieving 83% yield at 8.7 g scale . Further refinement using continuous flow reactors is underway to enhance throughput.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume